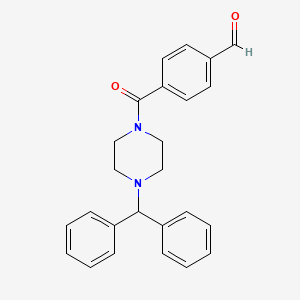

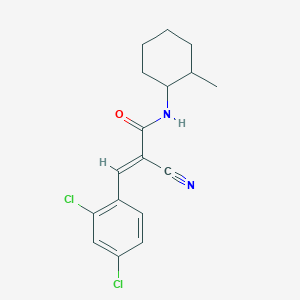

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Hemiaminal Stability and Synthesis

Research has shown that reactions between cyano-substituted benzaldehyde derivatives and amino triazole yield stable hemiaminals under neutral conditions. This stability is attributed to electron-withdrawing substituents and the 1,2,4-triazole moiety, which do not require further stabilization by intramolecular interaction. Hemiaminals with stereogenic centers exhibit chirality correlated with molecule conformation due to heteroatom hyperconjugation effects (Kwiecień, Barys, & Ciunik, 2014).

Catalytic Applications

Studies have also explored the use of benzaldehyde in catalytic processes. For example, palladium-supported boron-doped hollow carbon spheres have been utilized as catalysts for the solvent-free aerobic oxidation of alcohols, including the transformation of benzyl alcohol to benzaldehyde. This method highlights an environmentally friendly approach to producing benzaldehyde, an important intermediate in various industries (Ravat, Nongwe, & Coville, 2012).

Photocatalysis for Selective Synthesis

Graphitic carbon nitride has been modified to act as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This research demonstrates an alternative to traditional organic solvents, using aqueous media and environmentally friendly conditions to achieve selective photocatalytic conversion (Lima et al., 2017).

Green Synthesis and Bioproduction

Efforts to engineer Escherichia coli for renewable benzyl alcohol production have been made, with the aim to produce benzaldehyde from renewable glucose. This biotechnological approach seeks to offer an environmentally sustainable method for producing benzaldehyde, emphasizing the bioproduction potential of this compound (Pugh, McKenna, Halloum, & Nielsen, 2015).

Oxidation Mechanisms and Applications

The oxidation of N-benzylated tertiary amines, including structures similar to 4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde, has been studied, revealing various oxygenated derivatives. These findings have implications for understanding the oxidation behavior of complex amine compounds and their potential applications in synthesis (Petride, Draghici, Florea, & Petride, 2006).

properties

IUPAC Name |

4-(4-benzhydrylpiperazine-1-carbonyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-19-20-11-13-23(14-12-20)25(29)27-17-15-26(16-18-27)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,24H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUALLPLZDQEKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2566749.png)

![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566754.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2566755.png)

![N~1~-[(1-cyanocyclopropyl)methyl]glycinamide](/img/structure/B2566756.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)